Bentonite

Description

Properties

IUPAC Name |

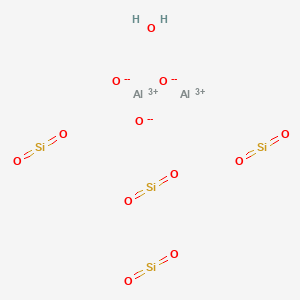

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thermal Stability of Organo-Modified Bentonite: A Technical Guide for Material & Pharmaceutical Applications

Executive Summary

This technical guide addresses the critical limitation of organo-modified bentonite (organoclay): thermal degradation . While organoclays are pivotal in enhancing polymer nanocomposites and controlling drug release kinetics, the organic surfactants used to modify the clay surface often degrade at temperatures (

The Physico-Chemical Architecture

This compound, primarily montmorillonite (MMT), is a hydrophilic phyllosilicate. To render it compatible with hydrophobic polymer matrices or lipophilic drugs, the inorganic cations (

This process, known as intercalation , expands the basal spacing (

Diagram 1: The Intercalation & Modification Logic

The following diagram illustrates the transformation from hydrophilic Na-MMT to hydrophobic Organo-MMT, highlighting the structural expansion.

Caption: Transformation of Na-MMT to Organoclay via cation exchange, resulting in expanded basal spacing.

Mechanisms of Thermal Degradation

Understanding why organoclay fails is prerequisite to preventing it. The primary failure mode for alkyl-ammonium modified clays is the Hoffmann Elimination Reaction .

The Hoffmann Elimination Pathway

At temperatures exceeding

-

Initiation: Thermal energy excites the C-N bond.

-

Elimination: A

-hydrogen is abstracted, leading to the formation of an alpha-olefin (alkene) and a tertiary amine . -

Collapse: The bulky surfactant leaves the gallery, causing the silicate layers to collapse (reduction in

) and leaving behind an acidic proton on the clay surface.

Critical Implication: The release of alkenes and amines can be toxic in pharmaceutical applications and can plasticize or degrade the polymer matrix in nanocomposites.

Diagram 2: Thermal Degradation Mechanism

Caption: The Hoffmann Elimination pathway: The primary mechanism for alkyl-ammonium surfactant failure.

Characterization Protocols

To validate the stability of a specific organoclay batch, the following self-validating protocols should be employed.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine the Onset Temperature (

-

Sample Prep: Dry organoclay at

for 4 hours to remove surface moisture. -

Instrument: High-resolution TGA (e.g., TA Instruments or Mettler Toledo).

-

Atmosphere: Nitrogen (

) flow at 50 mL/min (prevents oxidative degradation, isolating thermal stability). -

Ramp:

from -

Analysis:

Protocol B: In-Situ X-Ray Diffraction (XRD)

Objective: Observe the physical collapse of the gallery.

-

Setup: XRD with a heating stage.

-

Scan:

to -

Procedure: Measure

at -

Validation: A shift from

(expanded) back toward

Comparative Stability Data

Not all surfactants are equal. For high-temperature processing or sterilization, alternative cations (Phosphonium, Imidazolium) offer superior stability over standard Ammonium salts.

| Surfactant Class | Example | Onset Temp ( | Mechanism of Failure | Application Suitability |

| Alkyl Ammonium | HDTMA, CTAB | Hoffmann Elimination | Standard drug delivery, low-temp polymers | |

| Imidazolium | 1-hexadecyl-3-methylimidazolium | Nucleophilic Attack | High-temp engineering plastics (PET, PEEK) | |

| Phosphonium | Tetrabutylphosphonium | Ligand Exchange | Melt processing requiring extreme stability |

Data synthesized from comparative TGA studies [1, 2].

Pharmaceutical Implications

For drug development professionals, thermal stability is not just a processing parameter; it is a safety and efficacy critical quality attribute (CQA).

Sterilization Compatibility

Standard autoclaving (

Toxicity of Degradation Products

If the organoclay degrades, it releases free amines.

-

Risk: Tertiary amines can be cytotoxic or irritants.

-

Mitigation: For implantable or injectable systems, use Phosphonium-based organoclays or rigorously validate that processing temperatures never exceed

.

Diagram 3: Stability Decision Workflow

Caption: Decision matrix for selecting organoclay type based on thermal processing requirements.

References

-

Xie, W., et al. (2001). Thermal degradation chemistries of alkyl quaternary ammonium montmorillonite. Chemistry of Materials.[4][5][6][7][8]

-

Calderon, J.U., et al. (2008). Thermal stability of organoclays: A comparative study of ammonium and phosphonium surfactants. Journal of Applied Polymer Science.

-

Tiwari, R.R., et al. (2021). Organoclay-based drug delivery systems: A review of material properties and thermal constraints. Journal of Drug Delivery Science and Technology.

-

Paus, R., et al. (2018). Thermal stability of phosphonium ionic liquids.[8][9][10] RSC Advances.

Sources

- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

structural characterization of bentonite using XRD and SEM

Title: Structural Integrity & Functional Characterization of Pharmaceutical-Grade Bentonite: A Multi-Modal XRD & SEM Guide

Introduction: Beyond the "Clay" Label

In drug development, this compound is not merely a geological artifact; it is a functional excipient and a candidate for controlled-release nanocarriers. Its utility hinges on its smectite content (montmorillonite) , cation exchange capacity (CEC) , and swelling behavior .

However, a Certificate of Analysis (CoA) listing "this compound" is insufficient. Variations in the interlayer cation (

This guide provides a rigorous, self-validating framework for characterizing this compound using X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) . It moves beyond basic identification to structural elucidation, essential for regulatory compliance (USP/EP) and formulation science.

Part 1: The Crystallographic Fingerprint (XRD)[1][2]

XRD is the definitive tool for this compound characterization because it directly measures the interlayer spacing (

The Dual-Prep Strategy

A single scan is inadequate. You must employ two distinct preparation methods to capture the full picture:

-

Random Powder Mount:

-

Goal: Identify non-clay impurities (Quartz, Feldspar, Calcite) and bulk mineralogy.

-

Mechanism: Random orientation ensures all

planes diffract. -

Critical Insight: This is the only way to quantify dangerous impurities like crystalline silica (quartz peaks at

,

-

-

Oriented Aggregate Mount:

-

Goal: Enhance basal reflections (

) to measure swelling and identify specific clay species. -

Mechanism: Sedimentation aligns the platy clay particles parallel to the substrate, massively amplifying the

peak intensity.

-

The Diagnostic "Stress Test" (Glycolation & Heating)

To confirm the presence of montmorillonite and distinguish it from other phyllosilicates (like chlorite or vermiculite), you must subject the oriented slide to specific treatments.

Table 1: Diagnostic

| Treatment | State | Expected | Interpretation | |

| Air-Dried | Hydrated (Ambient) | 12.5 Å ( | Indicates interlayer cation type. | |

| Ethylene Glycol (EG) | Solvated | 16.9 – 17.1 Å | CONFIRMATORY: Expansion proves swelling smectite. | |

| Heated (550°C) | Dehydrated | 9.6 – 10.0 Å | Collapse confirms smectite (chlorite would remain at 14 Å). |

Expert Insight: If your sample does not expand to ~17 Å with EG, it is not a swelling this compound suitable for drug intercalation, regardless of what the label says.

Part 2: Morphological Topography (SEM)

While XRD provides the average structure, SEM reveals the microstructure—particle aggregation, porosity, and coating efficiency.

The "Cornflake" Texture

High-quality montmorillonite exhibits a characteristic "cornflake" or "honeycomb" morphology—thin, wavy, interconnected sheets.

-

Loss of Texture: If the image shows dense, blocky particles, suspect high quartz content or poor hydration.

-

Aggregates: In pharmaceutical powders, this compound often forms globular aggregates (

) composed of these nano-sheets.

Overcoming the Insulator Challenge

This compound is non-conductive. Under the electron beam, it accumulates negative charge, causing "charging artifacts" (bright streaks/drifting) that obscure detail.

-

Solution: Sputter coating is mandatory for high-vacuum imaging.

-

Material Choice:

-

Gold/Palladium (Au/Pd): Best for high-resolution topographic imaging.

-

Carbon (C): MANDATORY if you plan to run EDS (Energy Dispersive Spectroscopy) simultaneously. Au peaks overlap with key elements, obscuring the Al/Si ratio analysis.

-

Part 3: Integrated Workflow & Logic

The following diagram illustrates the decision logic required to fully characterize a this compound sample for pharmaceutical use.

Figure 1: Decision matrix for structural characterization. Note the critical validation loop in the XRD Oriented branch.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of Oriented Slides for XRD

This protocol ensures preferred orientation of the (00l) planes.

-

Dispersion: Add 200 mg of this compound to 15 mL of deionized water in a centrifuge tube.

-

Sonication: Sonicate for 5 minutes to break up aggregates.

-

Fractionation (Optional but Recommended): Centrifuge at 1000 rpm for 2 minutes. Decant the supernatant (containing the <2

clay fraction) into a new tube. This removes coarse quartz/feldspar impurities that obscure clay peaks. -

Mounting (Pipette Method): Pipette 1 mL of the clay suspension onto a clean glass slide.

-

Drying: Allow to dry at room temperature overnight. Do not heat-dry rapidly, as this causes peeling.

-

Scan 1 (Air Dried): Run XRD from 2° to 30°

. -

Glycolation: Place the slide in a desiccator containing a reservoir of ethylene glycol. Heat the desiccator to 60°C for 4 hours (vapor saturation).

-

Scan 2 (Glycolated): Run XRD immediately after removal.

Protocol B: SEM Sample Mounting & Coating

This protocol minimizes charging while preserving surface detail.

-

Mounting: Adhere a double-sided carbon conductive tab to an aluminum stub.[1] Sprinkle a small amount of this compound powder onto the tab.

-

De-dusting: Turn the stub sideways and tap gently, or use a compressed air duster (gentle stream) to remove loose particles. Loose particles will charge and drift, ruining the image.

-

Sputter Coating:

-

Insert into sputter coater.

-

Target: Au/Pd (60/40).

-

Deposition: ~10 nm thickness (typically 60-90 seconds depending on current).

-

-

Imaging Settings:

-

Accelerating Voltage (HV): 5.0 – 10.0 kV. (Higher voltages penetrate too deep and cause edge-charging).

-

Working Distance (WD): 8 – 10 mm.

-

Detector: Secondary Electron (SE) for topography.

-

References

-

United States Pharmacopeia (USP). this compound Monograph: Identification by X-Ray Diffraction. USP-NF. Link (Note: Requires subscription for full text).

-

Naswir, M., et al. (2013).[2] "Characterization of this compound by XRD and SEM-EDS and Use to Increase pH and Color Removal." Journal of Clean Energy Technologies.[2]

-

Kaufhold, S., et al. (2002).[3] "Quantitative phase analysis of bentonites by the Rietveld method." Clays and Clay Minerals.[4][5][6][7][8]

-

Thermo Fisher Scientific. "Sample Preparation Guide for SEM."

-

International Society for Soil Mechanics. "XRD Quantification of Clay Minerals."

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. jocet.org [jocet.org]

- 3. Quantitative phase analysis of bentonites by the rietveld method | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 4. scielo.br [scielo.br]

- 5. Clay Analysis Part 2 - Australian X-ray Analytical Association [axaa.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Porosity and Permeability of Compacted Bentonite

Foreword

Compacted bentonite and this compound-sand mixtures are critical components in numerous geo-environmental applications, most notably as engineered barriers in radioactive waste disposal facilities and as liners in landfills.[1] Their efficacy in these roles is fundamentally governed by their low permeability and high swelling capacity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the intricate relationship between porosity and permeability in compacted this compound. We will delve into the theoretical underpinnings, influential factors, and robust experimental methodologies for characterizing these essential properties. This guide is structured to provide not only procedural knowledge but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of the subject matter.

The Microstructure of Compacted this compound: A Foundation for Understanding Flow

The flow of fluids through compacted this compound is intrinsically linked to its complex microstructure. Unlike granular soils, the porosity of this compound is not a simple network of interconnected voids. Instead, it is a multi-level system primarily composed of:

-

Interlayer Porosity: This refers to the space between the individual montmorillonite layers that constitute the this compound clay. Upon hydration, water molecules penetrate these layers, causing the characteristic swelling of this compound.[2]

-

Interparticle Porosity: This is the void space between the clay particles or aggregates.[2]

The distribution between these two types of porosity is a critical determinant of the material's overall permeability. Research has shown that in compacted this compound, interlayer porosity is the dominant form, with interparticle porosity being significantly lower than what is often reported.[2] This distinction is crucial because the tightly bound water in the interlayers is less mobile than the free water in the interparticle voids, contributing to the very low hydraulic conductivity of compacted this compound.

The arrangement of clay particles, or the soil fabric, also plays a significant role. Compaction at different moisture contents, even to the same dry density, can result in different soil structures and, consequently, different permeabilities.[3] Clays compacted on the dry side of the optimum moisture content tend to have a more flocculated structure, while those compacted on the wet side exhibit a more dispersed structure, which generally leads to lower permeability.[4]

Key Factors Influencing Porosity and Permeability

The porosity and permeability of compacted this compound are not intrinsic material constants but are highly dependent on a range of coupled factors. Understanding these influences is paramount for predicting and controlling the performance of this compound barriers.

This compound Content

For this compound-sand mixtures, the this compound content is a primary determinant of permeability. As the proportion of this compound increases, the permeability of the mixture decreases significantly.[3][5] The swelling of the this compound fills the larger pores between the sand grains, creating a tortuous and constricted flow path for water. The addition of up to 20% this compound to a claystone mixture has been shown to reduce permeability by a factor of 4.5.[3]

Dry Density and Compaction Energy

Compaction reduces the total pore volume of the soil, thereby inhibiting fluid flow.[3] Higher dry densities, achieved through greater compaction energy, lead to a decrease in both porosity and permeability.[1][3][6] The relationship between dry density and permeability is generally exponential, with small increases in density resulting in substantial reductions in permeability.

Water Content at Compaction

The molding water content has a profound effect on the structure of the compacted this compound and, consequently, its permeability.[3][4] For a given dry density, samples compacted wet of the optimum moisture content tend to have a more dispersed fabric and lower permeability than those compacted dry of optimum.[4] This is because the additional water lubricates the clay particles, allowing them to align more effectively and reduce the size of the interconnected flow paths.

Swelling Pressure

When compacted this compound comes into contact with water, it swells and exerts a pressure on its surroundings. This swelling pressure is a critical factor in the self-sealing capability of this compound barriers.[5] The development of swelling pressure compresses the interparticle pores, further reducing the permeability of the material. The magnitude of the swelling pressure is influenced by the dry density, the type of this compound, and the chemistry of the hydrating fluid.[1][6]

Confining Pressure

In deep geological repositories, compacted this compound is subjected to significant confining pressures from the surrounding host rock. This external pressure contributes to the reduction of porosity and permeability. Studies on the gas permeability of compacted this compound-sand mixtures have shown that increasing confining pressure can lead to a significant decrease in effective gas permeability.[7][8]

Temperature

Temperature can also influence the permeability of compacted this compound. An increase in temperature can lead to a higher permeability, with studies showing an increase by a factor of approximately 3 to 7 when the temperature is raised from 20°C to 70°C.[9] This is attributed to changes in the viscosity of the pore water and potential alterations to the clay fabric.

Experimental Methodologies for Characterization

Accurate characterization of the porosity and permeability of compacted this compound is essential for the design and safety assessment of engineered barriers. A variety of laboratory methods are employed for this purpose, each with its own advantages and limitations.

Determination of Porosity

The total porosity of compacted this compound can be calculated from its dry density and the specific gravity of the solid particles. However, to understand the distribution between interlayer and interparticle porosity, more advanced techniques are required.

-

Through-Diffusion Experiments: This method can be used to measure the accessible porosity for the diffusion of radionuclides.[10][11]

-

X-Ray Diffraction (XRD): XRD profile modeling can be used to investigate the interlayer porosity of compacted this compound.[2]

-

Micro-Computed Tomography (micro-CT): This imaging technique can be used to visualize and quantify the pore structure of compacted this compound.[12]

-

Pycnometer Measurements: The true density of this compound particles can be measured using a pycnometer, which can then be used to estimate porosity.[12]

Measurement of Hydraulic Permeability

The hydraulic permeability (or hydraulic conductivity) of compacted this compound is typically measured using permeameters. Due to the low permeability of this compound, specialized equipment and long test durations are often necessary.

The falling head test is a common and reliable method for measuring the permeability of fine-grained soils like compacted this compound.[3]

Protocol for Falling Head Permeability Test:

-

Sample Preparation:

-

A mixture of this compound and any other components (e.g., sand) is prepared at a specific dry weight percentage.[3]

-

Water is added to achieve the desired moisture content.[3]

-

The mixture is allowed to cure for at least 24 hours to ensure uniform moisture distribution.[3]

-

The moist this compound is statically compacted into a permeameter ring of known dimensions to a target dry density.[3] A thin layer of grease should be applied to the inner surface of the ring to prevent preferential flow paths along the wall.[3]

-

-

Saturation:

-

The compacted sample, confined within the permeameter ring, is placed in the test apparatus.

-

Porous stones are placed on the top and bottom of the sample to ensure uniform water distribution.

-

The sample is saturated by allowing de-aired water to slowly infiltrate from the bottom upwards, displacing any trapped air. This process can take several days to ensure full saturation.[9]

-

-

Permeation:

-

A standpipe (burette) is connected to the top of the sample.

-

The standpipe is filled with de-aired water to a known initial height (h1).

-

Water is allowed to flow through the sample under the falling head.

-

The drop in the water level in the standpipe is recorded over time. The final height (h2) is recorded at time t.

-

The water level in the burette should be observed periodically until there is no significant change in the rate of fall, indicating that steady-state flow has been achieved.[3]

-

-

Calculation:

-

The coefficient of permeability (k) is calculated using the following formula:

-

k = (a * L) / (A * t) * ln(h1 / h2)

-

Where:

-

a = cross-sectional area of the standpipe

-

L = length (height) of the soil sample

-

A = cross-sectional area of the soil sample

-

t = elapsed time

-

h1 = initial head

-

h2 = final head

-

-

-

Causality Behind Experimental Choices:

-

Static Compaction: This method is often preferred for laboratory samples as it can produce more uniform specimens compared to dynamic compaction.

-

De-aired Water: Using de-aired water is crucial to prevent the formation of air bubbles within the sample, which can block flow paths and lead to an underestimation of permeability.

-

Long Test Duration: The extremely low permeability of compacted this compound necessitates long test durations to obtain a measurable flow volume and ensure steady-state conditions are reached.

The constant head permeability test is another method for determining hydraulic conductivity. While more commonly used for more permeable soils, it can be adapted for compacted this compound, particularly when higher hydraulic gradients are applied.[13]

Protocol for Constant Head Permeability Test:

-

Sample Preparation and Saturation: The procedure is identical to that of the falling head test.

-

Permeation:

-

A constant head reservoir is connected to the inlet of the permeameter, and an outlet reservoir is connected to the outlet.

-

The hydraulic gradient is established by maintaining a constant difference in water level between the inlet and outlet.

-

Water is allowed to flow through the sample until a steady flow rate is achieved.

-

The quantity of water (Q) flowing through the sample is collected over a known period of time (t).

-

-

Calculation:

-

The coefficient of permeability (k) is calculated using Darcy's Law:

-

k = (Q * L) / (A * h * t)

-

Where:

-

Q = volume of water collected

-

L = length of the sample

-

A = cross-sectional area of the sample

-

h = constant head difference

-

t = duration of collection

-

-

-

The triaxial permeability test allows for the measurement of permeability under controlled stress conditions that are more representative of the in-situ state of stress in a deep geological repository.[14][15]

Protocol for Triaxial Permeability Test:

-

Sample Preparation: A cylindrical sample of compacted this compound is prepared.

-

Saturation: The sample is placed in a triaxial cell, and a confining pressure is applied. Back pressure is then used to saturate the sample until a B-value of at least 0.95 is achieved, indicating a high degree of saturation.

-

Consolidation: The sample is consolidated to the desired effective stress.

-

Permeation:

-

A small differential pressure is applied across the sample to induce flow.

-

The volume of water flowing into and out of the sample is measured over time.

-

The test is continued until a steady flow rate is established.

-

-

Calculation: The coefficient of permeability is calculated using Darcy's Law, taking into account the applied hydraulic gradient and the measured flow rate.

Self-Validating System: The triaxial test is a self-validating system because the continuous monitoring of pore pressure, confining pressure, and flow rates allows for the verification of steady-state conditions and sample saturation throughout the test.

Measurement of Gas Permeability

The gas permeability of compacted this compound is a critical parameter in scenarios where gas generation is expected, such as in radioactive waste repositories.

Protocol for Gas Permeability Measurement:

-

Sample Preparation: A sample of compacted this compound is prepared at a specific dry density and water content.

-

Test Setup: The sample is placed in a cell where a confining pressure can be applied. Gas (e.g., nitrogen or argon) is injected at a controlled pressure at one end of the sample, and the gas flow rate at the outlet is measured.

-

Measurement: The gas permeability is determined by applying a gas pressure gradient across the sample and measuring the resulting gas flow. The Klinkenberg effect, which accounts for gas slippage at low pressures, should be considered for accurate measurements.

Data Presentation and Visualization

Quantitative Data Summary

The following tables summarize the influence of key parameters on the permeability of compacted this compound, based on data from various studies.

Table 1: Effect of this compound Content and Dry Density on Permeability of Claystone-Bentonite Mixtures [3]

| This compound Content (%) | Dry Density (kN/m³) | Permeability (m/s) |

| 5 | 16 | 6.6 x 10⁻⁹ |

| 15 | 17 | Meets requirement of <1x10⁻⁹ |

| 20 | 16 | Meets requirement of <1x10⁻⁹ |

| 5-20 | 19 | All meet requirement of <1x10⁻⁹ |

Table 2: Permeability of this compound-Sand Mixtures [16][17]

| This compound Content (%) | Void Ratio | Permeability (cm/s) |

| 30-90 | Varies | 1 x 10⁻⁸ to 4 x 10⁻¹² |

Table 3: Permeability of Compacted this compound under Different Compaction Energies [1]

| Compaction Energy (kJ/m³) | Permeability (cm/s) |

| 1405 | 4 x 10⁻¹¹ to 5 x 10⁻¹⁰ |

| 4216 | 2.5 x 10⁻¹¹ to 7.5 x 10⁻¹¹ |

Table 4: Effect of Dry Density on Swelling Pressure and Permeability of Compacted this compound [6]

| Dry Density (g/cm³) | Swelling Pressure (MPa) | Permeability (m²) |

| 1.4 | 0.8 ± 0.3 | (27 ± 15) x 10⁻²⁰ |

| 1.6 | 2.2 ± 0.6 | (3.4 ± 0.8) x 10⁻²⁰ |

| 1.8 | 6.3 ± 0.3 | (0.96 ± 0.26) x 10⁻²⁰ |

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships.

Caption: Workflow for the Falling Head Permeability Test.

Caption: Key factors influencing the porosity and permeability of compacted this compound.

Conclusion

The porosity and permeability of compacted this compound are complex, coupled phenomena that are critical to the performance of this material in geo-environmental applications. This guide has provided a detailed overview of the fundamental principles, influential factors, and experimental methods for their characterization. A thorough understanding of these concepts is essential for the design of robust and reliable engineered barriers that can effectively isolate contaminants and ensure long-term environmental protection. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in this field.

References

-

THE PERMEABILITY AND SHEAR STRENGTH OF COMPACTED CLAYSTONE–this compound MIXTURES - International Journal of GEOMATE. (2021). Retrieved from [Link]

-

Relationship between permeability and this compound content. - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Permeability and swelling characteristics of this compound - Academia.edu. (n.d.). Retrieved from [Link]

-

Porosity investigation of compacted this compound using XRD profile modeling - ResearchGate. (2025). Retrieved from [Link]

-

TESTING PROCEDURE OF this compound POWDER Followed by majority Coimbatore foundries. (n.d.). Retrieved from [Link]

-

Analyzing porosity of compacted this compound via through diffusion method - ProQuest. (2024). Retrieved from [Link]

-

A study on porosity investigation of compacted this compound in various densities by using micro-computed tomography images analysis | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Gas permeability of a compacted this compound–sand mixture: coupled effects of water content, dry density, and confining pressure - ResearchGate. (2025). Retrieved from [Link]

-

(PDF) Analyzing porosity of compacted this compound via through diffusion method. (2024). Retrieved from [Link]

-

(PDF) Permeability and swelling characteristics of this compound - ResearchGate. (2025). Retrieved from [Link]

-

PERMEABILITY & DURABILITY TESTING OF SOIL/BENTONITE BACKFILL MIX - EPA. (n.d.). Retrieved from [Link]

-

Permeability and swelling characteristics of this compound - Academic Journals. (2010). Retrieved from [Link]

-

Permeability of highly compacted this compound - SKB.com. (1980). Retrieved from [Link]

-

Effect of compaction water on strength and hydraulic properties of this compound-based liner. (2023). Retrieved from [Link]

-

Swelling Pressure and Permeability of Compacted this compound from 10th Khutor Deposit (Russia) - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) EFFECT OF this compound ON COMPACTION CHARACTERISTICS OF SOIL - Academia.edu. (n.d.). Retrieved from [Link]

-

Figure 2. Different porosity types in compacted this compound. 1 = total... - ResearchGate. (n.d.). Retrieved from [Link]

-

Gas permeability of a compacted this compound–sand mixture: coupled effects of water content, dry density, and confining pressure - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

Free porosity investigation of compacted this compound using XRD - Diva-portal.org. (n.d.). Retrieved from [Link]

-

Permeability Investigation of Compacted this compound- Treated Lateritic Soil Liner Using a Consolidation Test - ResearchGate. (2021). Retrieved from [Link]

-

Triaxial permeability test set-up - ResearchGate. (n.d.). Retrieved from [Link]

-

Constant head permeability test - Geotechdata.info. (n.d.). Retrieved from [Link]

-

Permeability - Geolabs Limited. (n.d.). Retrieved from [Link]

-

Effect of this compound fine Content on the Triaxial Shear Behavior of Sandy Soils - AUT Journal of Civil Engineering. (n.d.). Retrieved from [Link]

-

Permeability by falling head test | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. geomatejournal.com [geomatejournal.com]

- 4. emerald.com [emerald.com]

- 5. researchgate.net [researchgate.net]

- 6. Swelling Pressure and Permeability of Compacted this compound from 10th Khutor Deposit (Russia) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. skb.com [skb.com]

- 10. Analyzing porosity of compacted this compound via through diffusion method - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. geotechdata.info [geotechdata.info]

- 14. Permeability - Geolabs [geolabs.co.uk]

- 15. ajce.aut.ac.ir [ajce.aut.ac.ir]

- 16. (PDF) Permeability and swelling characteristics of this compound [academia.edu]

- 17. researchgate.net [researchgate.net]

bentonite as a natural resource for industrial applications

An In-depth Technical Guide on Bentonite: A Natural Resource for Industrial Applications

Authored by: A Senior Application Scientist

Foreword

This compound, a clay mineral with a remarkable array of physicochemical properties, stands as a cornerstone of numerous industrial processes. Formed from the alteration of volcanic ash, this naturally occurring resource, primarily composed of montmorillonite, offers a unique combination of swelling capacity, viscosity, and adsorption capabilities. This guide provides a comprehensive technical exploration of this compound, from its fundamental characteristics to its diverse and critical applications. We will delve into the scientific principles that govern its behavior and outline the methodologies used to characterize and harness its potential. This document is intended for researchers, scientists, and professionals who seek a deeper understanding of this compound's role in advancing industrial technology and innovation.

Part 1: Fundamental Properties and Characterization of this compound

Chemical and Mineralogical Composition

This compound is an absorbent aluminum phyllosilicate clay consisting mostly of montmorillonite. The primary constituent mineral, montmorillonite, is a 2:1 layered smectite clay, meaning it has one octahedral alumina sheet sandwiched between two tetrahedral silica sheets. The isomorphous substitution of Al³⁺ for Si⁴⁺ in the tetrahedral layer and Mg²⁺ for Al³⁺ in the octahedral layer results in a net negative charge on the mineral's surface. This charge is balanced by exchangeable cations, typically Na⁺ and Ca²⁺, located in the interlayer space.

The two main types of this compound are sodium (Na) this compound and calcium (Ca) this compound, distinguished by the dominant exchangeable cation.

-

Sodium this compound: Known for its high swelling capacity, it can absorb a significant amount of water, leading to a substantial increase in volume. This property is critical for its use as a sealant and in drilling muds.

-

Calcium this compound: Exhibits lower water absorption and swelling capabilities. However, it is an excellent adsorbent and is widely used in purification and clarification processes. Calcium this compound can be "activated" through a cation exchange process with sodium salts to produce sodium-activated this compound, which mimics the properties of natural sodium this compound.

Physicochemical Properties

The industrial utility of this compound is dictated by a suite of key physicochemical properties:

-

Swelling Index: This measures the ability of this compound to swell in the presence of water. Sodium this compound exhibits a high swelling index, often expanding to many times its original volume. This is due to the hydration of the interlayer Na⁺ cations and the resulting osmotic pressure that forces the clay layers apart.

-

Cation Exchange Capacity (CEC): The CEC is a measure of the quantity of positively charged ions that a clay surface can hold. This compound's high CEC, typically ranging from 80 to 150 meq/100g, is fundamental to its application in purification, ion exchange, and as a component in agricultural soils.

-

Viscosity and Thixotropy: When dispersed in water, this compound forms a colloidal suspension with high viscosity and thixotropic properties. This means it becomes less viscous when agitated and returns to a gel-like state upon standing. This behavior is crucial for its role in drilling fluids and as a stabilizing agent in various formulations.

-

Adsorption and Absorption: The large, negatively charged surface area of this compound allows it to adsorb a wide range of polar organic molecules, inorganic cations, and certain toxins. It can also absorb water and other liquids into its porous structure.

Characterization Methodologies

A thorough understanding of this compound's properties requires a multi-faceted analytical approach.

1.3.1. Experimental Protocol: Determination of Swelling Index

-

Sample Preparation: Dry the this compound sample at 105°C for 2 hours and then cool it in a desiccator.

-

Measurement: Add 2 grams of the dried this compound to a 100 mL graduated cylinder.

-

Hydration: Fill the cylinder to the 100 mL mark with deionized water.

-

Equilibration: Allow the suspension to stand for 24 hours, ensuring no air bubbles are trapped.

-

Reading: Record the volume occupied by the swollen this compound. The swelling index is expressed in mL/2g.

1.3.2. Instrumental Analysis

A suite of instrumental techniques is employed for a comprehensive characterization of this compound:

| Analytical Technique | Information Obtained |

| X-ray Diffraction (XRD) | Identifies the mineralogical phases present, including montmorillonite and associated minerals like quartz and feldspar. |

| X-ray Fluorescence (XRF) | Determines the elemental composition of the clay, providing insights into the major and trace elements. |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology and microstructure of the clay particles. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the clay structure and adsorbed molecules. |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, providing information on thermal stability and water content. |

Part 2: Industrial Applications of this compound

The unique properties of this compound have led to its adoption in a vast array of industrial sectors.

Drilling Muds

In the oil and gas industry, this compound is a critical component of drilling fluids. Its primary functions are:

-

Viscosity Control: The thixotropic nature of this compound suspensions helps to suspend drill cuttings and carry them to the surface.

-

Formation of Filter Cake: this compound particles deposit on the borehole wall, forming a low-permeability filter cake that prevents the drilling fluid from invading the surrounding geological formations.

-

Borehole Stability: The filter cake also helps to stabilize the borehole and prevent its collapse.

Diagram: this compound's Role in Drilling Muds

Caption: Workflow of this compound in drilling operations.

Foundry Molds

This compound is extensively used as a bonding agent in the production of sand molds for metal casting.

-

Green Sand Molds: A mixture of sand, this compound, and water forms a cohesive and plastic material that can be molded into the desired shape. The this compound provides the necessary green strength for the mold to hold its shape before casting and high hot strength to withstand the molten metal's temperature.

-

Moisture Control: The this compound's ability to absorb and release water is crucial for maintaining the mold's integrity during the casting process.

Purification and Clarification

The high adsorption capacity of this compound makes it an effective agent for removing impurities from various liquids.

-

Edible Oils: this compound is used to decolorize and purify vegetable and animal oils by adsorbing pigments, phospholipids, and other undesirable compounds.

-

Wine and Juices: In winemaking and juice production, this compound is employed as a fining agent to remove proteins and other haze-forming substances, resulting in a clear and stable product.

Agriculture

In agriculture, this compound is used to improve soil properties and as a carrier for pesticides and fertilizers.

-

Soil Amendment: Adding this compound to sandy soils can increase their water-holding capacity and nutrient retention.

-

Carrier Material: The porous structure of this compound makes it an effective carrier for the controlled release of agrochemicals.

Pharmaceuticals and Cosmetics

Due to its high purity and inertness, this compound finds applications in the pharmaceutical and cosmetic industries.

-

Excipient in Drug Formulations: It is used as a binder, disintegrant, and suspending agent in tablets and oral suspensions.

-

Cosmetic Products: this compound is a common ingredient in facial masks, creams, and lotions due to its ability to absorb oils and impurities from the skin.

Environmental Applications

This compound plays a vital role in environmental protection and remediation.

-

Geosynthetic Clay Liners (GCLs): GCLs, which consist of a layer of this compound sandwiched between two geotextiles, are used as hydraulic barriers in landfills, mining operations, and secondary containment systems to prevent the migration of contaminants into the soil and groundwater.

-

Wastewater Treatment: this compound can be used to remove heavy metals, dyes, and other pollutants from industrial wastewater through adsorption and ion exchange.

Diagram: Mechanism of Contaminant Sequestration by this compound

Caption: this compound's contaminant removal mechanisms.

Part 3: Future Perspectives and Innovations

Research and development in the field of this compound are focused on enhancing its performance and expanding its applications.

-

Nanoclay Composites: The incorporation of this compound nanosheets into polymer matrices can significantly improve the mechanical, thermal, and barrier properties of the resulting composites.

-

Modified Bentonites: Chemical modification of this compound, such as through organo-modification, can tailor its surface properties for specific applications, such as the removal of non-polar organic contaminants from water.

-

Advanced Drug Delivery Systems: The high surface area and biocompatibility of this compound are being explored for the development of novel drug delivery systems that can provide controlled and targeted release of therapeutic agents.

Conclusion

This compound, a versatile and abundant natural resource, continues to be an indispensable material across a multitude of industries. Its unique combination of properties, rooted in its mineralogical structure, provides a foundation for a wide range of applications, from large-scale industrial processes to advanced technological innovations. A thorough understanding of its fundamental characteristics and the methodologies for its characterization is paramount for unlocking its full potential and driving future advancements.

References

- What is this compound? [Source: Industrial Minerals Association - North America, URL: https://www.ima-na.

- Cation Exchange Capacity. [Source: The University of British Columbia, URL: https://eoas.ubc.

- Adsorption by Clays. [Source: The University of Chicago, URL: https://courses.uchicago.edu/eckert/courses/geos234/notes/Lec11_Adsorption.pdf]

- Drilling Fluid. [Source: Schlumberger Oilfield Glossary, URL: https://glossary.slb.com/en/terms/d/drilling_fluid]

- Foundry Sand. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Foundry_sand]

- Geosynthetic Clay Liner. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Geosynthetic_clay_liner]

A Technical Guide to the Biodegradability of Bentonite-Polymer Composites for Advanced Applications

Abstract: This technical guide provides a comprehensive overview of the biodegradability of bentonite-polymer composites, a class of materials garnering significant interest in advanced fields, including drug development and biomedical engineering. We delve into the fundamental mechanisms governing the biodegradation of polymers and explore the multifaceted role of this compound clay in modulating these processes. This document details authoritative, field-proven methodologies for assessing biodegradability, including controlled composting, soil burial, and enzymatic assays. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for researchers, scientists, and professionals seeking to design, evaluate, and implement these innovative composite materials.

Introduction: The Rise of Functional Biocomposites

This compound-polymer composites represent a significant advancement in materials science, merging the versatility of biodegradable polymers with the functional benefits of this compound clay. These composites exhibit enhanced mechanical strength, thermal stability, and barrier properties compared to the neat polymers.[1][2] In the pharmaceutical and biomedical sectors, their applications are particularly compelling. This compound's high adsorption capacity and potential for controlled release make these composites ideal candidates for novel drug delivery systems, where understanding and controlling the material's lifecycle is paramount.[3][4]

The biodegradability of these materials is not merely an end-of-life consideration; it is a critical functional parameter. For a drug delivery vehicle, the rate of degradation can directly control the release kinetics of an active pharmaceutical ingredient (API).[5][6] Therefore, a thorough understanding of how these composites break down in biological environments is essential for rational design and successful application.

The Composite Constituents: A Synergistic Partnership

The properties of this compound-polymer composites are a direct result of the interaction between their two primary components.

-

The Biodegradable Polymer Matrix: This forms the structural backbone of the composite. Common examples include:

-

Polylactic Acid (PLA): A renewable polymer derived from sources like corn starch, known for its compostability.[7][8]

-

Starch-based Polymers: Abundant, inexpensive, and highly susceptible to enzymatic and microbial degradation.[9]

-

Chitosan: A biopolymer valued for its biocompatibility and antimicrobial properties.[10]

-

Polybutylene Adipate Terephthalate (PBAT): A biodegradable copolyester often blended with other bioplastics to improve flexibility.[11]

-

-

This compound Clay: A natural, hydrophilic clay composed primarily of montmorillonite.[12] Its layered silicate structure allows polymer chains to intercalate between the layers or, ideally, for the layers to fully disperse (exfoliate) within the polymer matrix.[10] This dispersion is key to enhancing the material's properties.[2] this compound's ability to absorb significant amounts of water is a crucial factor influencing the composite's degradation behavior.[11][12]

Core Mechanisms of Composite Biodegradation

The biodegradation of a this compound-polymer composite is a complex process driven by both environmental factors and the material's intrinsic properties. It generally proceeds through three distinct stages: biodeterioration, biofragmentation, and assimilation.[13]

-

Microbial Colonization: The process begins with microorganisms adhering to the composite's surface.[14]

-

Enzymatic Attack: These microbes secrete extracellular enzymes that target the polymer's chemical bonds.[15][16] For polyesters like PLA, hydrolase enzymes break the ester bonds by introducing water molecules, a process known as hydrolysis.[17]

-

Fragmentation & Assimilation: This enzymatic action breaks down the long polymer chains into smaller oligomers and monomers. These smaller molecules can then be transported into the microbial cells and used as a source of carbon and energy (assimilation), ultimately being converted into carbon dioxide, water, and biomass.[14][18]

Caption: General mechanistic pathway of polymer composite biodegradation.

The Influence of this compound on Composite Biodegradability

The incorporation of this compound into a polymer matrix has a complex and often non-linear effect on the rate of biodegradation. Its influence stems from several key factors.

-

Water Absorption: this compound's hydrophilic nature can increase the overall water uptake of the composite.[11] This absorbed water is critical for the hydrolytic cleavage of polymer chains, potentially accelerating the initial stages of degradation.[11]

-

Surface Area and Microbial Access: Well-dispersed this compound platelets increase the interfacial area between the polymer and the surrounding environment. This can create more sites for microbial colonization and enzymatic attack.

-

Barrier Properties: Conversely, if the clay platelets are not well-dispersed and instead form agglomerates or an intercalated structure, they can act as a physical barrier.[10] This can hinder the diffusion of water and enzymes into the polymer matrix, thereby slowing down degradation.[7]

-

Optimal Concentration: Research suggests that there is often an optimal concentration of this compound for maximizing degradation. For example, one study found a 1.5% concentration to be ideal for minimizing water absorption while maximizing degradation in soil, likely due to achieving a favorable intercalated structure that balanced moisture tolerance and degradability.[3]

Caption: Interplay of components influencing composite biodegradability.

Methodologies for Assessing Biodegradability

To reliably quantify the biodegradability of this compound-polymer composites, standardized and reproducible methods are essential. The choice of method depends on the intended application and the specific environmental conditions being simulated.

Controlled Aerobic Composting Test (ASTM D5338 / ISO 14855)

This is the gold standard for determining the ultimate aerobic biodegradability of plastics intended for industrial composting facilities.

-

Causality & Principle: The method is based on the principle that complete biodegradation (mineralization) of the polymer's carbon backbone results in the production of carbon dioxide (CO₂) by microorganisms.[19] By measuring the cumulative CO₂ evolved over time, one can calculate the percentage of carbon from the test material that has been converted to gas, providing a direct measure of biodegradation.[20] The test is conducted under controlled, thermophilic conditions (typically 58°C) that simulate an active composting environment.[20]

-

Experimental Protocol: ASTM D5338

-

Material Preparation: Characterize the test composite for total organic carbon content. Prepare samples by shredding or grinding to a specific size to ensure adequate surface area.

-

Inoculum: Obtain mature, stable compost from a municipal source to serve as the microbial inoculum. The inoculum should be sieved and characterized for moisture, volatile solids, and pH.

-

Bioreactor Setup: Place a known mass of the test composite and the compost inoculum into sealed bioreactor vessels.

-

Controls: Prepare three types of control vessels in parallel:

-

Blank Control: Contains only the compost inoculum to measure its background respiration.

-

Positive Control: Contains a readily biodegradable material like pure cellulose to validate the activity of the microbial inoculum.

-

Negative Control: Contains a non-biodegradable material like polyethylene to ensure the system is not producing false positives.

-

-

Incubation: Incubate the vessels at a constant thermophilic temperature (e.g., 58 ± 2°C). Supply a continuous flow of humidified, CO₂-free air.

-

CO₂ Measurement: Trap the CO₂ produced in the effluent air from each vessel in an alkaline solution (e.g., Ba(OH)₂) or measure it directly using an infrared (IR) gas analyzer.

-

Data Analysis: Titrate the alkaline solution or use the IR analyzer data to quantify the amount of CO₂ produced over time. Subtract the background CO₂ from the blank control. Calculate the percentage of biodegradation relative to the theoretical maximum CO₂ production based on the initial organic carbon content of the sample. The test typically runs for a minimum of 90 days and up to 180 days.

-

Caption: Workflow for controlled aerobic composting test (ASTM D5338).

Soil Burial Test (ASTM D5988)

This method evaluates aerobic biodegradation in a simulated soil environment, which is less aggressive than composting but more representative of natural terrestrial ecosystems.

-

Causality & Principle: The test relies on the activity of the indigenous mesophilic microbial community in the soil.[21] Degradation is typically assessed by measuring the weight loss of the composite sample over an extended period.[22][23] This provides a clear, albeit less mechanistic, measure of the material's breakdown in a realistic setting.

-

Experimental Protocol

-

Material Preparation: Cut composite samples into predefined shapes (e.g., 2cm x 2cm squares). Dry the samples in a vacuum oven to a constant weight and record this initial dry weight (W₁).

-

Soil Preparation: Use standard garden or agricultural soil. Sieve the soil to remove large debris and ensure homogeneity. Adjust the moisture content to 40-60% of the maximum water holding capacity.

-

Burial: Place a layer of the prepared soil in a container with drainage. Place the pre-weighed samples on the soil surface, ensuring they do not touch. Cover with another layer of soil.

-

Incubation: Store the containers in a controlled environment (e.g., 25 ± 2°C) away from direct light. Maintain soil moisture by watering at regular intervals.[24]

-

Sample Retrieval: At predetermined time points (e.g., 15, 30, 60, 90 days), carefully excavate replicate samples.

-

Analysis: Gently wash the retrieved samples with distilled water to remove adhering soil. Dry them in a vacuum oven to a constant weight and record the final dry weight (W₂).

-

Calculation: Calculate the percentage of weight loss as: [(W₁ - W₂) / W₁] * 100.

-

Enzymatic Degradation Assay

This laboratory-based method provides rapid insights into a polymer's susceptibility to specific enzymatic actions.

-

Causality & Principle: This assay isolates the biochemical aspect of degradation by exposing the composite to a concentrated solution of a specific enzyme known to target the polymer's linkages (e.g., lipase or protease for polyesters).[17][25] Degradation is measured by weight loss or by analyzing the degradation products (monomers, oligomers) released into the buffer solution.[26]

-

Experimental Protocol

-

Material Preparation: Prepare thin films or small pieces of the composite with a known surface area and weight.

-

Enzyme Solution: Prepare a buffer solution (e.g., phosphate buffer, pH 7.0) containing a known concentration of the selected enzyme (e.g., Proteinase K, Lipase from Rhizopus oryzae).

-

Incubation: Immerse the composite samples in the enzyme solution in a shaking water bath at the enzyme's optimal temperature (e.g., 37°C).

-

Controls: Run parallel experiments with samples in a buffer solution without the enzyme to account for simple hydrolysis.

-

Termination & Analysis: After a set period (e.g., 24, 48, 72 hours), remove the samples, wash them thoroughly with distilled water, and dry them to a constant weight to determine weight loss. The supernatant can also be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released monomers.

-

Data Interpretation & Key Influencing Factors

The results from biodegradability tests should be interpreted in the context of the specific test conditions. A summary of hypothetical data from a soil burial test illustrates how results can be presented for comparison.

Table 1: Hypothetical Weight Loss of Composites in Soil Burial Test

| Time (Days) | Pure PLA (%) | PLA + 1.5% this compound (%) | PLA + 5% this compound (%) |

| 0 | 0.0 | 0.0 | 0.0 |

| 30 | 1.2 | 2.5 | 1.8 |

| 60 | 3.1 | 6.8 | 4.5 |

| 90 | 5.5 | 12.4 | 8.9 |

Several factors critically influence the rate and extent of biodegradation:

-

Polymer Characteristics: The chemical structure, crystallinity, and molecular weight of the polymer matrix are primary determinants.[16]

-

This compound Loading & Dispersion: As discussed, the concentration and quality of dispersion of the clay within the matrix are crucial.[3][10]

-

Environmental Conditions: Temperature, moisture, pH, and the availability of oxygen dictate the type and activity of microbial populations.[9][27]

-

Composite Morphology: The surface area, porosity, and physical form of the composite part affect its susceptibility to environmental factors.

Conclusion and Future Perspectives

This compound-polymer composites are advanced materials with significant potential, particularly in fields requiring controlled degradation profiles like drug delivery. Understanding their biodegradability is key to harnessing this potential. The inclusion of this compound can enhance degradation by promoting water uptake, but its effect is highly dependent on its concentration and dispersion within the polymer matrix.

Standardized methodologies such as controlled composting (ASTM D5338), soil burial tests (ASTM D5988), and enzymatic assays provide the necessary tools for researchers to quantify degradation, validate material performance, and design composites with tailored lifecycles. Future research should continue to explore the precise relationship between composite nanostructure and microbial interaction, enabling the development of next-generation biodegradable materials for a circular economy.

References

-

Title: Thermal, Morphological and Mechanical Properties of Multifunctional Composites Based on Biodegradable Polymers/Bentonite Clay: A Review. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: this compound-Based Composites in Medicine: Synthesis, Characterization, and Applications. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. Source: MDPI. URL: [Link]

-

Title: ASTM D5338 - Biodegradation Test - Composting. Source: Situ Biosciences. URL: [Link]

-

Title: Fundamentals of Polymer Biodegradation Mechanisms. Source: Illinois Experts. URL: [Link]

-

Title: How Do Polymers Degrade? Source: AZoM. URL: [Link]

-

Title: Biodegradability of Starch Nanocomposite Films Containing Different Concentrations of Chitosan Nanoparticles in Compost and Planting Soils. Source: MDPI. URL: [Link]

-

Title: Clay-Polymer Nanocomposites: Preparations and Utilization for Pollutants Removal. Source: National Center for Biotechnology Information (PMC). URL: [Link]

-

Title: Hydrogels Based on Natural Polymers Loaded with this compound and/or Halloysite: Composition Impact on Spectroscopic, Thermal, and Swelling Properties. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Polymer biodegradation: Mechanisms and estimation techniques–A review. Source: Academia.edu. URL: [Link]

-

Title: BIODEGRADABLE FIBER POLYMER COMPOSITES POLYLACTIC ACID (PLA)COIR USING this compound. Source: ResearchGate. URL: [Link]

-

Title: Cellulose Fiber/Bentonite Clay/Biodegradable Thermoplastic Composites. Source: ResearchGate. URL: [Link]

-

Title: Mechanical properties of biodegradable polymer-based this compound nanocomposites. Source: ResearchGate. URL: [Link]

-

Title: BIODEGRADABLE FIBER POLYMER COMPOSITES POLYLACTIC ACID (PLA)COIR USING this compound. Source: Chelo Journal of Technological Development of Engineering. URL: [Link]

-

Title: Soil burial degradabilty test procedure showing a cut specimens... Source: ResearchGate. URL: [Link]

-

Title: Biodegradable Polymers and Stages of Biodegradation. Source: Encyclopedia.pub. URL: [Link]

-

Title: ASTM D-5338 standard. Source: BPC Instruments. URL: [Link]

-

Title: Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. Source: MDPI. URL: [Link]

-

Title: Clay-Based Polymer Nanocomposites: Essential Work of Fracture. Source: MDPI. URL: [Link]

-

Title: Facile synthesis of this compound/biopolymer composites as low-cost carriers for 5-fluorouracil drug; equilibrium studies and pharmacokinetic behavior. Source: PubMed. URL: [Link]

-

Title: (PDF) Clay-Based Polymer Nanocomposites: Research and Commercial Development. Source: ResearchGate. URL: [Link]

-

Title: Microbial and Enzymatic Degradation of Synthetic Plastics. Source: PubMed Central (PMC). URL: [Link]

-

Title: Accelerated Weathering and Soil Burial Effect on Biodegradability, Colour and Textureof Coir/Pineapple Leaf Fibres/PLA Biocomposites. Source: MDPI. URL: [Link]

-

Title: Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Main standards adopted for assessing the biodegradability of bioplastics. Source: ResearchGate. URL: [Link]

-

Title: Enzymatic Polymer Degradation: How Does It Work? Source: Plastics Engineering. URL: [Link]

-

Title: SOIL BURIAL DEGRADATION OF STARCH-BASED FILMS ON MICROBIAL LOAD AND PLANT GROWTH. Source: Journal of Sustainability Science and Management. URL: [Link]

-

Title: Effect of this compound on the physical properties and drug-release behavior of poly(AA-co-PEGMEA)/bentonite nanocomposite hydrogels for mucoadhesive. Source: ResearchGate. URL: [Link]

-

Title: Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: ASTM D5338 Composting Biodegradation Test for Plastics. Source: Infinita Lab. URL: [Link]

-

Title: this compound-Based Composites in Medicine: Synthesis, Characterization, and Applications. Source: MDPI. URL: [Link]

-

Title: Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Source: ACS Publications. URL: [Link]

-

Title: (PDF) Biopolymer-Clay Nanocomposites: Cassava Starch and Synthetic Clay Cast Films. Source: ResearchGate. URL: [Link]

-

Title: Soil burial of polylactic acid/paddy straw powder biocomposite. Source: BioResources. URL: [Link]

-

Title: (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Source: ResearchGate. URL: [Link]

Sources

- 1. Thermal, Morphological and Mechanical Properties of Multifunctional Composites Based on Biodegradable Polymers/Bentonite Clay: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound-Based Composites in Medicine: Synthesis, Characterization, and Applications [mdpi.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of this compound/biopolymer composites as low-cost carriers for 5-fluorouracil drug; equilibrium studies and pharmacokinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chelojournal.com [chelojournal.com]

- 9. Biodegradability of Starch Nanocomposite Films Containing Different Concentrations of Chitosan Nanoparticles in Compost and Planting Soils | MDPI [mdpi.com]

- 10. Clay-Polymer Nanocomposites: Preparations and Utilization for Pollutants Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogels Based on Natural Polymers Loaded with this compound and/or Halloysite: Composition Impact on Spectroscopic, Thermal, and Swelling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (PDF) Polymer biodegradation: Mechanisms and estimation techniques–A review [academia.edu]

- 14. mdpi.com [mdpi.com]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. Microbial and Enzymatic Degradation of Synthetic Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plasticsengineering.org [plasticsengineering.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. infinitalab.com [infinitalab.com]

- 20. ASTM D-5338 standard – BPC Instruments [bpcinstruments.com]

- 21. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Accelerated Weathering and Soil Burial Effect on Biodegradability, Colour and Textureof Coir/Pineapple Leaf Fibres/PLA Biocomposites [mdpi.com]

- 23. Soil burial of polylactic acid/paddy straw powder biocomposite :: BioResources [bioresources.cnr.ncsu.edu]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. azom.com [azom.com]

Methodological & Application

Application Note: Bentonite in Pharmaceutical Drug Delivery

Executive Summary

This guide details the engineering of smectite-based drug delivery systems using pharmaceutical-grade Bentonite (Montmorillonite).[1] Unlike passive fillers, this compound acts as a "smart" nanocarrier, utilizing its Cation Exchange Capacity (CEC) and high aspect ratio to intercalate active pharmaceutical ingredients (APIs). This document provides validated protocols for material characterization, drug-clay nanocomposite synthesis, and in vitro performance evaluation, specifically targeting sustained release, taste masking, and solubility enhancement applications.

Introduction: The "Smart" Clay Architecture

This compound is not merely a clay; it is a stack of 2D inorganic polymers. The functional unit is Montmorillonite (MMT) , a 2:1 phyllosilicate consisting of an octahedral alumina sheet sandwiched between two tetrahedral silica sheets.

The Mechanism of Action: Isomorphous substitution (e.g., Mg²⁺ replacing Al³⁺) creates a net negative charge on the platelet surface. This charge is balanced by exchangeable cations (Na⁺, Ca²⁺) in the interlayer space. By replacing these inorganic cations with cationic drug molecules, we create a Drug-Clay Nanocomposite .

Structural Visualization

The following diagram illustrates the transition from a hydrated clay stack to an intercalated drug delivery system.

Figure 1: Mechanism of Cationic Exchange. Native sodium ions are displaced by the cationic API, locking the drug within the silicate gallery.

Module 1: Material Qualification

Objective: Determine the Cation Exchange Capacity (CEC). Why: You cannot calculate the theoretical drug loading without knowing the CEC. Pharmaceutical bentonites typically range from 80–105 meq/100g.

Protocol A: CEC Determination via Methylene Blue (ASTM C837 Modified)

Note: This method is preferred over Ammonium Acetate for formulation development as it measures the specific surface area accessible to large organic molecules.

Reagents:

-

Pharmaceutical Grade this compound (dried at 105°C for 2h).

-

Methylene Blue Solution (3.199 g/L).

-

Sulfuric Acid (5N).

Workflow:

-

Dispersion: Weigh 2.00 g of dried clay into a 600 mL beaker. Add 300 mL deionized water.

-

Acidification: Add 2 mL of 5N H₂SO₄ to facilitate ion exchange. Stir for 20 minutes.

-

Titration: Add Methylene Blue solution in 1 mL increments while stirring.

-

Spot Test: After each addition, place a drop of the slurry on Whatman No. 1 filter paper.

-

Endpoint: The endpoint is reached when a permanent light blue "halo" appears around the dark blue central spot (indicating free dye in solution).

Calculation:

- = Volume of Methylene Blue (mL)

- = Normality of Methylene Blue

- = Weight of clay (g)

Module 2: Formulation Engineering (Nanocomposite Synthesis)

Objective: Synthesize a Drug-MMT Hybrid via Solution Intercalation. Target Drug Class: Weak bases (e.g., Propranolol, Timolol, Doxorubicin, Ciprofloxacin) that can be protonated.

Protocol B: Solution Intercalation Synthesis

Prerequisite: The drug must be ionized. Ensure reaction pH < pKa of the drug.

Step-by-Step Methodology:

-

Clay Hydration (Critical Step):

-

Disperse this compound (2% w/v) in deionized water.

-

Stir at 600 RPM for 24 hours at room temperature.

-

Why: This ensures delamination of the clay tactoids, exposing the maximum surface area for exchange.

-

-

Drug Solution Preparation:

-

Dissolve the API in deionized water.

-

Adjust pH to 1.2–4.0 (depending on drug stability) using 0.1N HCl to ensure >99% ionization (cationic form).

-

-

Intercalation Reaction:

-

Slowly add the Drug solution to the Clay suspension (1:1 molar ratio based on CEC).

-

Stir at 50°C for 6–12 hours.

-

Observation: Flocculation often occurs as the surface charge is neutralized by the drug.

-

-

Purification:

-

Centrifuge at 4,000 RPM for 20 minutes.

-

Decant supernatant (keep for UV analysis to calculate encapsulation efficiency).

-

Wash the pellet 3x with deionized water to remove loosely adsorbed (surface) drug.

-

-

Drying & Milling:

-

Lyophilize (Freeze-dry) the pellet to prevent "hornification" (collapse of layers).

-

Mill and sieve through a #200 mesh screen.

-

Process Flow Diagram

Figure 2: Synthesis workflow for solution intercalation of cationic drugs.

Module 3: Functional Applications & Data Analysis

This compound composites offer distinct advantages over physical mixtures.[2]

Comparative Performance Data

| Parameter | Physical Mixture (Drug + Clay) | Intercalated Nanocomposite | Mechanism |